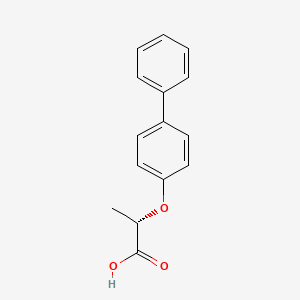

(2S)-2-(4-phenylphenoxy)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-(4-phenylphenoxy)propanoic acid: is an organic compound that belongs to the class of phenoxypropanoic acids It is characterized by the presence of a phenyl group attached to a phenoxy group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-phenylphenoxy)propanoic acid typically involves the following steps:

Friedel-Crafts Alkylation: The initial step involves the Friedel-Crafts alkylation of ethyl 2-chloropropionate with biphenyl in the presence of anhydrous aluminum chloride as a catalyst. This reaction yields ethyl 2-(4-phenylphenoxy)propionate.

Hydrolysis: The intermediate product, ethyl 2-(4-phenylphenoxy)propionate, is then hydrolyzed under acidic or basic conditions to produce this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S)-2-(4-phenylphenoxy)propanoic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted phenoxypropanoic acids.

Scientific Research Applications

Chemistry:

Catalysis: (2S)-2-(4-phenylphenoxy)propanoic acid is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.

Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

Biology:

Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Biochemical Pathways: It is used to investigate biochemical pathways and interactions within cells.

Medicine:

Drug Development: this compound is explored for its therapeutic potential in treating various diseases, including inflammation and cancer.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its effects on the human body.

Industry:

Agriculture: The compound is used in the development of herbicides and pesticides.

Manufacturing: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2S)-2-(4-phenylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in physiological responses.

Comparison with Similar Compounds

(2RS)-2-(4-Butylphenyl)propanoic Acid: This compound is structurally similar but contains a butyl group instead of a phenyl group.

(S)-2-(4-Methoxyphenoxy)propanoic Acid: This compound has a methoxy group attached to the phenoxy moiety.

Uniqueness:

Structural Differences: The presence of a phenyl group in (2S)-2-(4-phenylphenoxy)propanoic acid distinguishes it from other similar compounds, influencing its chemical reactivity and biological activity.

Specific Applications: The unique structure of this compound makes it suitable for specific applications in catalysis, drug development, and material science, where other similar compounds may not be as effective.

Biological Activity

(2S)-2-(4-phenylphenoxy)propanoic acid, also known as a member of the aryloxyphenoxypropionic acid class, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C15H14O3

- Molecular Weight : 242.27 g/mol

- CAS Number : 6542724

This compound features a propanoic acid moiety linked to a phenoxy group, which contributes to its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. For instance, in human peripheral blood mononuclear cells (PBMCs), this compound significantly reduced the release of TNF-α by approximately 44-79% at higher concentrations .

Immunomodulatory Effects

The compound also exhibits immunomodulatory properties. It has been observed to enhance the production of IL-10, an anti-inflammatory cytokine, which could be beneficial for chronic inflammatory conditions. Specifically, at lower doses, this compound increased IL-10 levels in PBMCs stimulated with lipopolysaccharide (LPS) .

Antiproliferative Activity

In addition to its anti-inflammatory effects, this compound has shown antiproliferative activity against various cancer cell lines. The compound inhibited cell proliferation by approximately 25% at the highest tested concentration in PBMC cultures . This suggests potential applications in cancer therapy, although further studies are required to elucidate its mechanisms.

Case Studies and Research Findings

- Study on Cytokine Release :

- Antiproliferative Activity Assessment :

- Comparative Analysis with Other Compounds :

The biological activity of this compound is believed to involve modulation of signaling pathways associated with inflammation and immune response. Its ability to inhibit pro-inflammatory cytokines while promoting anti-inflammatory cytokines suggests a dual mechanism that could be harnessed for therapeutic purposes.

Properties

IUPAC Name |

(2S)-2-(4-phenylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPGQEMJIGUBGO-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.